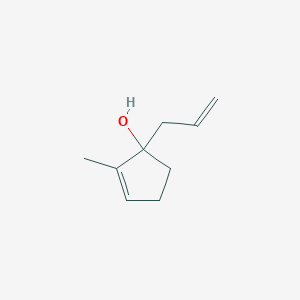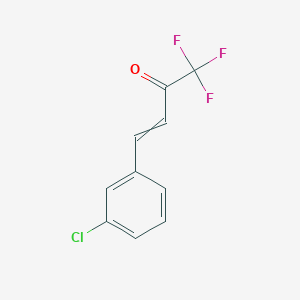
4-(3-Chlorophenyl)-1,1,1-trifluorobut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chlorophenyl)-1,1,1-trifluorobut-3-en-2-one is an organic compound that features a trifluoromethyl group and a chlorophenyl group attached to a butenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of 3-chlorobenzaldehyde with trifluoroacetone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Chlorophenyl)-1,1,1-trifluorobut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
4-(3-Chlorophenyl)-1,1,1-trifluorobut-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of 4-(3-Chlorophenyl)-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit the activity of enzymes involved in oxidative stress or inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Bromophenyl)-1,1,1-trifluorobut-3-en-2-one
- 4-(3-Methoxyphenyl)-1,1,1-trifluorobut-3-en-2-one
- 4-(3-Fluorophenyl)-1,1,1-trifluorobut-3-en-2-one
Uniqueness
4-(3-Chlorophenyl)-1,1,1-trifluorobut-3-en-2-one is unique due to the presence of both a trifluoromethyl group and a chlorophenyl group, which impart distinct chemical and physical properties. These functional groups enhance the compound’s reactivity and potential for diverse applications .
Propiedades
Número CAS |
204708-08-7 |
|---|---|
Fórmula molecular |
C10H6ClF3O |
Peso molecular |
234.60 g/mol |
Nombre IUPAC |
4-(3-chlorophenyl)-1,1,1-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C10H6ClF3O/c11-8-3-1-2-7(6-8)4-5-9(15)10(12,13)14/h1-6H |
Clave InChI |
YVZJCTONRBSCOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C=CC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


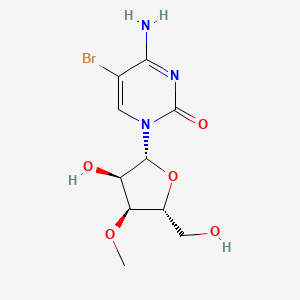
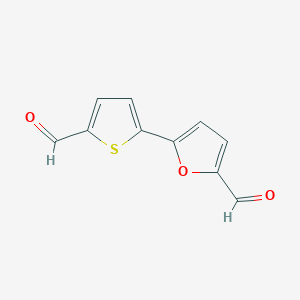
![8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate](/img/structure/B14250518.png)
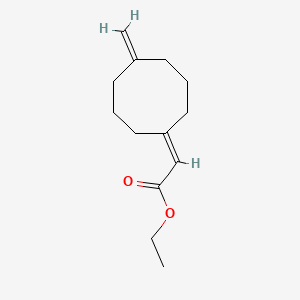
![Methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14250529.png)


![Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI)](/img/structure/B14250551.png)
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol](/img/structure/B14250562.png)
![1,4-Dioxaspiro[4.4]non-8-en-7-ol, 8,9-dichloro-7-(2-propenyl)-](/img/structure/B14250563.png)
![2-Butanone, 3-(acetyloxy)-1-[(4-methylphenyl)sulfonyl]-4-phenyl-, (3S)-](/img/structure/B14250567.png)
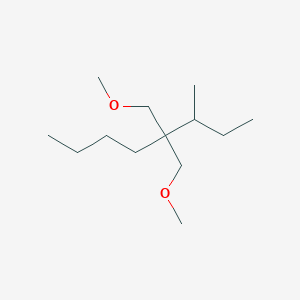
![3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal](/img/structure/B14250581.png)
